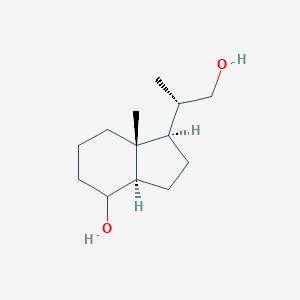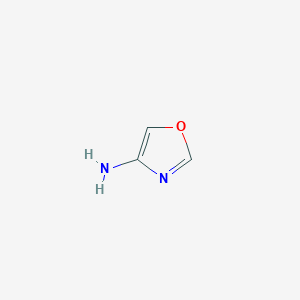
Oxazol-4-amine
Overview
Description
Oxazol-4-amine is a derivative of Oxazole, which is a five-membered heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazol-4-amine contains a total of 10 bonds; 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Oxazole .
Synthesis Analysis
The synthesis of oxazole-based molecules has been a topic of interest in recent years. The Van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include the reaction of α-haloketones and formamide .Molecular Structure Analysis
Oxazol-4-amine contains a total of 10 bonds; 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Oxazole .Chemical Reactions Analysis
Oxazole-based molecules enable different types of interactions with various receptors and enzymes, showing broad biological activities . The reaction of 5H-oxazol-4-ones and N-itaconimides can be modulated to harness either tandem conjugate addition–protonation or [4+2] cycloaddition .Physical And Chemical Properties Analysis
Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications
Antimicrobial Applications
Specific Scientific Field
Microbiology and pharmacology
Summary
Oxazol-4-amine derivatives exhibit promising antimicrobial properties. Researchers have synthesized various compounds and evaluated their effectiveness against bacteria and fungi. These derivatives can potentially serve as novel antibiotics.
Experimental Procedures
- Synthesis : Chemists prepare oxazol-4-amine derivatives using synthetic routes, such as the van Leusen oxazole synthesis .
Results
Quantitative data includes minimum inhibitory concentrations (MICs) and zone of inhibition diameters. Oxazol-4-amine derivatives with specific substitutions demonstrate potent antimicrobial activity .
Anticancer Applications
Specific Scientific Field
Oncology and medicinal chemistry
Summary
Oxazol-4-amine derivatives have shown potential as anticancer agents. Their cytotoxic effects on cancer cells make them attractive candidates for further investigation.
Experimental Procedures
Results
Researchers observe dose-dependent cytotoxicity, apoptosis induction, and inhibition of tumor growth .
Antidiabetic Applications
Specific Scientific Field
Endocrinology and pharmacology
Summary
Oxazol-4-amine derivatives may modulate glucose metabolism and insulin sensitivity. They could potentially be developed into antidiabetic drugs.
Experimental Procedures
Results
Derivatives enhance glucose uptake and improve insulin sensitivity .
Anti-inflammatory Applications
Specific Scientific Field
Immunology and pharmacology
Summary
Oxazol-4-amine derivatives exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes.
Experimental Procedures
Results
Derivatives reduce inflammation and edema .
Antioxidant Applications
Specific Scientific Field
Biochemistry and pharmacology
Summary
Oxazol-4-amine derivatives possess antioxidant activity. They scavenge free radicals and protect cells from oxidative damage.
Experimental Procedures
Results
Derivatives exhibit significant antioxidant effects .
Antitubercular Applications
Specific Scientific Field
Microbiology and infectious diseases
Summary
Oxazol-4-amine derivatives may combat tuberculosis. Researchers explore their potential as novel antitubercular agents.
Experimental Procedures
Results
Safety And Hazards
Safety measures for handling Oxazol-4-amine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold, which are helpful for overcoming drug resistances, increasing bioactivities, and will make remarkable contributions .
properties
IUPAC Name |
1,3-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWFZLSDGBWCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616619 | |
| Record name | 1,3-Oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazol-4-amine | |
CAS RN |
110926-01-7 | |
| Record name | 1,3-Oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
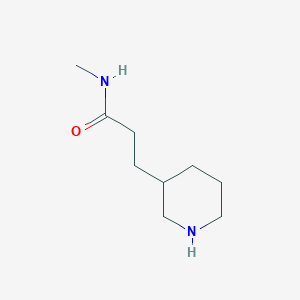
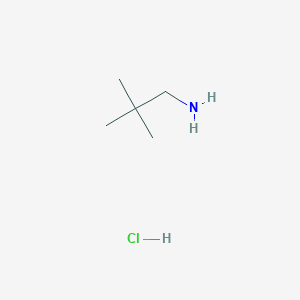
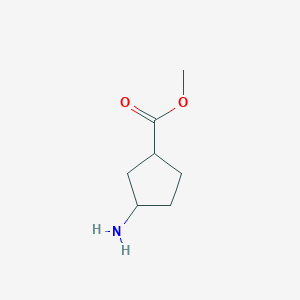
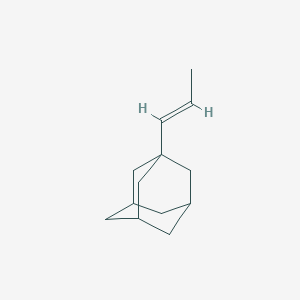
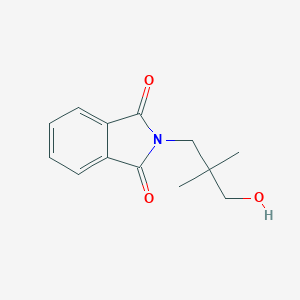
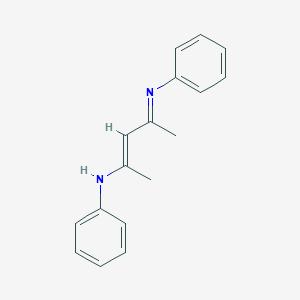
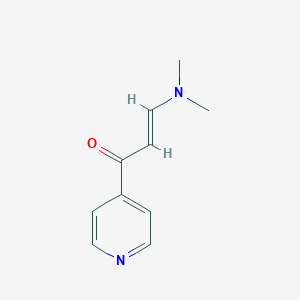
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
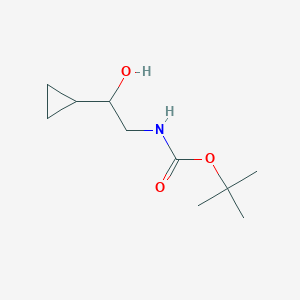
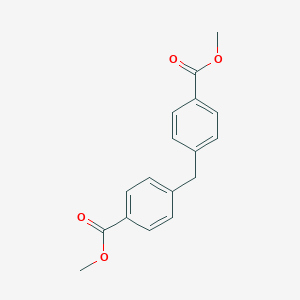
![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
